5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

CAS No.: 686726-22-7

Cat. No.: VC2644771

Molecular Formula: C16H12FNO2

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 686726-22-7 |

|---|---|

| Molecular Formula | C16H12FNO2 |

| Molecular Weight | 269.27 g/mol |

| IUPAC Name | (3Z)-5-fluoro-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one |

| Standard InChI | InChI=1S/C16H12FNO2/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8- |

| Standard InChI Key | NCORKUCKOYYSTL-ZSOIEALJSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

| SMILES | COC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O |

| Canonical SMILES | COC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O |

Introduction

Chemical Structure and Properties

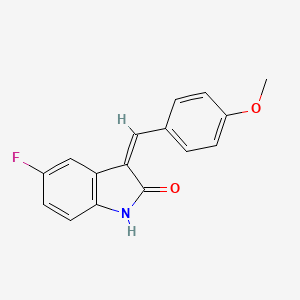

5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is an indole derivative with a fluorine substitution at position 5 of the indole ring and a methoxybenzylidene group at position 3. The compound features a heterocyclic structure with significant potential for biological interactions due to its functional groups and structural configuration.

Physical and Chemical Properties

The compound is characterized by specific physicochemical parameters that define its behavior in biological systems and its potential for drug development. The table below summarizes its key physical and chemical properties:

| Property | Value |

|---|---|

| CAS Number | 686726-22-7 |

| Molecular Formula | C₁₆H₁₂FNO₂ |

| Molecular Weight | 269.27 g/mol |

| IUPAC Name | (3Z)-5-fluoro-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one |

| Standard InChIKey | NCORKUCKOYYSTL-ZSOIEALJSA-N |

These properties demonstrate that 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one possesses a relatively moderate molecular weight, which is favorable for drug development as it adheres to Lipinski's rule of five, suggesting potential for good oral bioavailability. The presence of the methoxy group and fluorine substituent could contribute to enhanced pharmacokinetic properties and binding affinity to biological targets.

Structural Characteristics

The structure of 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one includes several key features that influence its chemical behavior and biological activities:

-

The indole core provides a rigid scaffold that serves as the foundation for the compound's structure.

-

The fluorine atom at position 5 can enhance metabolic stability and binding interactions with target proteins.

-

The methoxybenzylidene group at position 3 introduces potential hydrogen bond acceptor capabilities.

-

The carbonyl group at position 2 can participate in hydrogen bonding, contributing to the compound's binding affinity with biological targets.

The Z-configuration specified in the IUPAC name indicates a specific stereochemistry around the double bond between the indole core and the methoxybenzylidene group, which is crucial for its three-dimensional structure and potential biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume